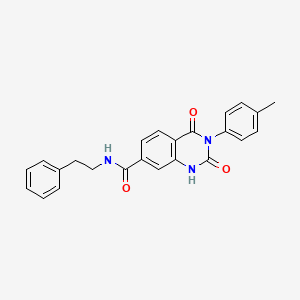

2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazoline derivatives, which have been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism

Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to the compound , reveals their potential as antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate how alterations in their structure can impact their potency and selectivity, highlighting the importance of specific functional groups for binding to the receptor site (Carling et al., 1992).

Drug Delivery Systems

Polymeric materials based on poly(2-oxazoline)s and poly(2-oxazine)s have been identified for their significant roles in constructing drug delivery systems. Although not directly related to 2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, this research underlines the broader applications of structurally similar compounds in delivering therapeutic agents, suggesting potential for further exploration in this area (Sedláček & Hoogenboom, 2020).

Antitumor and Antifolate Activities

Another study on 2,4-diaminotetrahydroquinazolines, which share a core structure with the compound of interest, highlights their use as nonclassical inhibitors of dihydrofolate reductase (DHFR). These compounds exhibit potent and selective activity against certain pathogens and tumor cells, showcasing the therapeutic potential of tetrahydroquinazoline derivatives in treating diseases by inhibiting key biological pathways (Gangjee et al., 1995).

Catalytic Synthesis Methods

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which are structurally related to the compound , demonstrates innovative approaches to creating heterocyclic compounds with potential pharmacological activities. This synthesis method could be applicable to the production of 2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives, expanding the scope of their applications in medicinal chemistry (Wilhelm et al., 2014).

Propiedades

IUPAC Name |

3-(4-methylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-16-7-10-19(11-8-16)27-23(29)20-12-9-18(15-21(20)26-24(27)30)22(28)25-14-13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIYDCUMQZHGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2994698.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2994707.png)

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)

![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)